molecular formula C10H11ClF3NS B11758852 (3-Chloro-benzyl)-(2-trifluoromethylsulfanylethyl)-amine

(3-Chloro-benzyl)-(2-trifluoromethylsulfanylethyl)-amine

Katalognummer: B11758852
Molekulargewicht: 269.71 g/mol
InChI-Schlüssel: CNSBDLPXSNHRSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Chloro-benzyl)-(2-trifluoromethylsulfanylethyl)-amine is a chemical compound with the molecular formula C10H11ClF3NS and a molecular weight of 269.71 g/mol . This compound is characterized by the presence of a chloro-substituted benzyl group and a trifluoromethylsulfanyl ethylamine moiety. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-benzyl)-(2-trifluoromethylsulfanylethyl)-amine typically involves the reaction of 3-chlorobenzyl chloride with 2-trifluoromethylsulfanyl ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Chloro-benzyl)-(2-trifluoromethylsulfanylethyl)-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

(3-Chloro-benzyl)-(2-trifluoromethylsulfanylethyl)-amine is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of (3-Chloro-benzyl)-(2-trifluoromethylsulfanylethyl)-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The trifluoromethylsulfanyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (3-Chloro-benzyl)-(2-trifluoromethylsulfanylpropyl)-amine
  • (3-Chloro-benzyl)-(2-trifluoromethylsulfanylmethyl)-amine
  • (3-Chloro-benzyl)-(2-trifluoromethylsulfanylbutyl)-amine

Uniqueness

(3-Chloro-benzyl)-(2-trifluoromethylsulfanylethyl)-amine is unique due to its specific combination of a chloro-substituted benzyl group and a trifluoromethylsulfanyl ethylamine moiety. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C10H11ClF3NS

Molekulargewicht

269.71 g/mol

IUPAC-Name

N-[(3-chlorophenyl)methyl]-2-(trifluoromethylsulfanyl)ethanamine

InChI

InChI=1S/C10H11ClF3NS/c11-9-3-1-2-8(6-9)7-15-4-5-16-10(12,13)14/h1-3,6,15H,4-5,7H2

InChI-Schlüssel

CNSBDLPXSNHRSX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Cl)CNCCSC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.